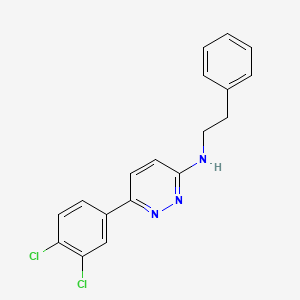

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine

CAS No.: 63185-80-8

Cat. No.: VC17327517

Molecular Formula: C18H15Cl2N3

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63185-80-8 |

|---|---|

| Molecular Formula | C18H15Cl2N3 |

| Molecular Weight | 344.2 g/mol |

| IUPAC Name | 6-(3,4-dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23) |

| Standard InChI Key | OVWSAMZCHMZFJS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a 3,4-dichlorophenyl group and at position 3 with an N-(2-phenylethyl)amine moiety. The dichlorophenyl group enhances lipophilicity and electronic stability, while the phenylethyl side chain may influence steric interactions and bioavailability.

Key Inferred Properties:

The presence of two chlorine atoms on the phenyl ring increases electronegativity, potentially enhancing binding affinity to hydrophobic protein pockets. The N-(2-phenylethyl) group introduces conformational flexibility, which may aid in target engagement .

Synthesis and Manufacturing

While no direct synthesis protocol for 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine is documented, plausible routes can be extrapolated from related pyridazine derivatives:

Proposed Synthetic Pathway:

-

Pyridazine Core Formation:

-

Introduction of 3,4-Dichlorophenyl Group:

-

N-Alkylation with 2-Phenylethyl Bromide:

-

Reaction of the intermediate amine with 2-phenylethyl bromide in dimethylformamide (DMF) at 80°C for 12–24 hours.

-

Critical Reaction Conditions:

-

Solvents: DMF or dimethyl sulfoxide (DMSO) for alkylation steps.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Yield optimization would require careful control of stoichiometry and temperature, as demonstrated in the synthesis of analogous compounds .

Future Research Directions

-

Activity Profiling: Screen against fungal pathogens (e.g., Botrytis cinerea) and neurological targets (e.g., DAAO) to validate hypothesized applications .

-

SAR Studies: Modify the phenylethyl chain length or dichlorophenyl substitution pattern to optimize potency and selectivity.

-

Pharmacokinetic Analysis: Assess bioavailability, metabolic stability, and clearance using in vitro models (e.g., liver microsomes).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume